molecular formula C27H6BF27 B12613642 Tris[2,4,6-tris(trifluoromethyl)phenyl]borane CAS No. 916336-47-5

Tris[2,4,6-tris(trifluoromethyl)phenyl]borane

Cat. No.: B12613642
CAS No.: 916336-47-5
M. Wt: 854.1 g/mol
InChI Key: ZSOIGXOJCZHDIT-UHFFFAOYSA-N
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Description

Tris[2,4,6-tris(trifluoromethyl)phenyl]borane (CAS 916336-47-5) is an electron-deficient triarylborane of significant interest in advanced research due to its exceptional Lewis acidity and steric profile. Its molecular formula is C₂₇H₆BF₂₇, with a molecular weight of 854.10 g/mol . The compound features a trigonal-planar boron center, where the three aryl rings are twisted to minimize steric interactions. The ortho-positioned trifluoromethyl groups are oriented above and below the boron plane, leading to short B···F distances and creating a unique electronic environment where the fluorine atoms can donate electron density into the vacant p-orbital of the boron center . This combination of extreme steric encumbrance and potential intramolecular coordination profoundly influences its reactivity and stability. In research applications, this borane is primarily investigated as a potent Lewis acid component in Frustrated Lewis Pair (FLP) chemistry. The steric bulk of the ortho-substituents can block the boron center, preventing classical Lewis acid-base adduct formation and enabling the activation of small molecules such as H₂ . While specific isomers like the 3,5-substituted analogue are known to heterolytically cleave H₂, the 2,4,6-substitution pattern can introduce high kinetic barriers to this reaction, making it a valuable compound for studying the subtle interplay between steric and electronic effects in FLP systems . Furthermore, its strong Lewis acidity and thermal stability make it a promising candidate for catalytic processes, including hydroboration reactions of unsaturated substrates, following the established utility of less fluorinated analogues like tris(2,4,6-trifluorophenyl)borane . The compound's mechanism of action stems from its vacant p-orbital on the trigonal planar boron atom, which can accept electron density from Lewis bases and unsaturated bonds. This electron-accepting capability, combined with its extensive fluorination, also renders it an excellent candidate for use in materials science. Triarylboranes with low-lying LUMO energy levels are key components in organic light-emitting diodes (OLEDs), functioning as efficient electron-transport materials and emitters due to their solid-state fluorescence and reversible reduction behavior . This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use . Researchers should handle this air- and moisture-sensitive compound under an inert atmosphere using standard Schlenk or glovebox techniques.

Properties

CAS No.

916336-47-5

Molecular Formula

C27H6BF27

Molecular Weight

854.1 g/mol

IUPAC Name

tris[2,4,6-tris(trifluoromethyl)phenyl]borane

InChI

InChI=1S/C27H6BF27/c29-19(30,31)7-1-10(22(38,39)40)16(11(2-7)23(41,42)43)28(17-12(24(44,45)46)3-8(20(32,33)34)4-13(17)25(47,48)49)18-14(26(50,51)52)5-9(21(35,36)37)6-15(18)27(53,54)55/h1-6H

InChI Key

ZSOIGXOJCZHDIT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(F)(F)F)(C2=C(C=C(C=C2C(F)(F)F)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=C3C(F)(F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris[2,4,6-tris(trifluoromethyl)phenyl]borane typically involves the reaction of 2,4,6-tris(trifluoromethyl)phenyl-lithium with boron trihalides. For instance, 2,4,6-tris(trifluoromethyl)phenyl-lithium can be prepared by reacting 1,3,5-tris(trifluoromethyl)benzene with butyl-lithium in ether/hexane. This intermediate is then reacted with boron trihalides to form the desired borane compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Hydrogen (H₂) Activation

  • The 3,5-bis(trifluoromethyl)phenyl-substituted isomer cleaves H₂ efficiently, forming bridging hydrides [(tBu)3PH][BH{3,5-(CF3)2C6H3}3][(\text{tBu})_3\text{PH}][\text{BH}\{3,5\text{-(CF}_3\text{)}_2\text{C}_6\text{H}_3\}_3] .

  • Ortho-substituted isomers (2,4- and 2,5-(CF₃)₂C₆H₃) exhibit no H₂ activation due to steric shielding and B⋯F interactions that reduce boron electrophilicity .

Property3,5-Isomer2,4/2,5-Isomers
H₂ Cleavage ActivityActive (bridging hydride)Inactive
B⋯F Distance (Å)N/A2.80–2.81
Oxidation Potential*+0.71 V (vs. Fc⁺/Fc)+0.75–0.78 V (vs. Fc⁺/Fc)
*Measured for terminal borohydrides .

Carbon Dioxide (CO₂) Capture and Functionalization

The borane reacts with CO₂ in the presence of amines (e.g., HNiPr₂) to form ammonium carbamatoborate salts or carbamate boryl esters, depending on reaction conditions:

  • At room temperature : Forms [(iPr)2NH2][O2CB{2,4,6-(CF3)3C6H2}3][(\text{iPr})_2\text{NH}_2][\text{O}_2\text{CB}\{2,4,6\text{-(CF}_3\text{)}_3\text{C}_6\text{H}_2\}_3] (carbamatoborate) .

  • At 80°C : Produces carbamate boryl esters (e.g., iPr2NCO2B{2,4,6-(CF3)3C6H2}3\text{iPr}_2\text{NCO}_2\text{B}\{2,4,6\text{-(CF}_3\text{)}_3\text{C}_6\text{H}_2\}_3) with H₂ release .
    These adducts further react with H₂ to yield borylformate salts or formamides, demonstrating utility in CO₂ reduction .

Hydroboration of Unsaturated Substrates

The borane catalyzes 1,2-hydroboration of alkynes, aldehydes, and imines with pinacolborane (HBpin):

  • Alkynes : Converted to vinyl boranes (e.g., PhC≡CHPhCH=CHBpin\text{PhC≡CH} \rightarrow \text{PhCH=CHBpin}) at 5 mol% catalyst loading in 5 hours .

  • Aldehydes/Imines : Yield boronate esters (e.g., ArCHOArCH2OBpin\text{ArCHO} \rightarrow \text{ArCH}_2\text{OBpin}), hydrolyzable to alcohols or amines .

Substrate Scope Highlights :

  • Tolerates electron-rich (e.g., pp-OMe-C₆H₄CHO) and electron-poor (e.g., pp-CF₃-C₆H₄CHO) groups .

  • Sterically hindered imines (e.g., 2,6-diethylphenyl) react quantitatively at 60°C .

Lewis Acid-Base Interactions

The compound forms stable complexes with nucleophiles, enabling catalytic applications:

  • Amine Adducts : Binds amines (e.g., NEt₃) via B–N interactions, critical for FLP-mediated reactions .

  • Phosphine Coordination : Forms [(tBu)3PH][BH{3,5-(CF3)2C6H3}3][(\text{tBu})_3\text{PH}][\text{BH}\{3,5\text{-(CF}_3\text{)}_2\text{C}_6\text{H}_3\}_3] upon H₂ activation, with no reversibility observed over 66 hours .

Comparative Reactivity with Analogous Boranes

The 2,4,6-tris(trifluoromethyl)phenyl substitution enhances stability and catalytic efficiency over less fluorinated analogs:

CompoundKey Reactivity Difference
Tris(pentafluorophenyl)boraneLess active in H₂ cleavage due to lower electrophilicity
Bis(2,4,6-tris(trifluoromethyl)phenyl)boraneForms CO₂ adducts but requires higher temps for H₂ release
Tris(2,4-difluorophenyl)boraneInactive in FLP chemistry under standard conditions

Electrochemical Behavior

Electrochemical studies reveal insights into hydride transfer and oxidation:

  • Terminal Borohydrides : Oxidize at +0.71–0.78 V (vs. Fc⁺/Fc), less positive than [HB(C6F5)3][HB(C_6F_5)_3]^− (+0.65 V) .

  • Bridging Hydrides : Oxidize at potentials near free H₂ oxidation, enabling redox cycling in catalytic systems .

Scientific Research Applications

Catalytic Applications

1.1 Hydroboration Reactions

Tris[2,4,6-tris(trifluoromethyl)phenyl]borane serves as an efficient catalyst for the hydroboration of unsaturated substrates such as alkynes, aldehydes, and imines. The compound facilitates the formation of borylated products through 1,2-hydroboration reactions, which are crucial for synthesizing alcohols and amines from corresponding carbonyl compounds and alkynes. Studies have reported over 50 different borylated products generated using this catalyst under mild conditions with low catalyst loading .

Table 1: Summary of Hydroboration Reactions Using this compound

Substrate TypeReaction TypeProductsConditionsYield
AlkynesHydroborationVinyl boranesAmbient temperatureHigh
AldehydesHydroborationPinacol boronate estersLow catalyst loadingHigh
IminesHydroborationAminoboranesMild conditionsHigh

The reactions proceed effectively even with electron-withdrawing and donating groups present in the substrates. This versatility makes this compound a valuable tool in synthetic organic chemistry.

1.2 Frustrated Lewis Pair Catalysis

This compound has been studied within the context of frustrated Lewis pair (FLP) catalysis. In this setting, it acts as an acidic component capable of heterolytically cleaving dihydrogen (H₂), which is essential for various hydrogenation reactions. The compound's unique electronic properties allow it to facilitate reactions that traditional Lewis acids cannot effectively catalyze due to steric hindrance or electronic factors .

Structural Characteristics

The structural attributes of this compound significantly influence its reactivity and catalytic efficiency. The presence of trifluoromethyl groups enhances the electron deficiency at the boron center, making it a stronger Lewis acid compared to non-fluorinated counterparts. This characteristic is crucial for its role in hydroboration and FLP applications.

Table 2: Structural Comparison of Boranes

Borane TypeElectron DeficiencyLewis Acidity
This compoundHighStrong
TriphenylboraneModerateModerate
B(C₆F₅)₃Very HighVery Strong

Case Studies

3.1 Hydroboration of Phenylacetylene

A notable case study involves the hydroboration of phenylacetylene using this compound as a catalyst. The reaction demonstrated complete conversion within hours under ambient conditions with minimal catalyst loading. This efficiency underscores the compound's potential for practical synthetic applications in organic chemistry .

3.2 Hydrogenation of Imines

Another significant application is in the hydrogenation of imines where this compound was utilized in conjunction with a suitable hydrogen source to yield high quantities of aminoboranes. This reaction showcased the compound's ability to tolerate various functional groups while maintaining high yields and selectivity .

Comparison with Similar Compounds

Substituent Positioning and Steric/Electronic Effects

The position and number of electron-withdrawing groups (EWGs) on aryl rings critically influence borane reactivity:

Compound Substituent Positions Key Features
B(FMes)₃ 2,4,6-(CF₃)₃ Maximum steric bulk and electron withdrawal; ortho-CF₃ groups induce B⋯F interactions, slightly reducing electrophilicity .
Tris[3,5-bis(trifluoromethyl)phenyl]borane 3,5-(CF₃)₂ High Lewis acidity without ortho-CF₃ steric hindrance; superior catalytic activity in hydroboration compared to B(C₆F₅)₃ .
Tris(2,4,6-trifluorophenyl)borane 2,4,6-F₃ Moderate electron withdrawal; efficient hydroboration catalyst under mild conditions but less acidic than CF₃-substituted analogs .
B(C₆F₅)₃ 2,3,4,5,6-F₅ Benchmark Lewis acid; lower catalytic activity than B(FMes)₃ and tris[3,5-bis(CF₃)phenyl]borane in hydrogenation and FLP systems .

Key Findings :

  • Ortho-substituted CF₃ groups in B(FMes)₃ introduce steric shielding and B⋯F interactions, lowering electrophilicity compared to meta-substituted analogs .
  • Tris[3,5-bis(CF₃)phenyl]borane exhibits the highest Lewis acidity due to optimal balance of electron withdrawal and reduced steric hindrance .

Lewis Acidity and Catalytic Performance

Lewis acidity, measured via fluoride ion affinity (FIA) and Gutmann-Beckett experiments, correlates with catalytic efficiency:

Compound FIA (kJ/mol) Gutmann-Beckett Acidity (Δδ) Catalytic Applications
B(FMes)₃ ~630* High (e.g., >90) FLP H₂ activation, hydroboration of alkynes, hydrogenation of aldehydes .
Tris[3,5-bis(CF₃)Ph]B ~650* Higher than B(C₆F₅)₃ Superior in aldehyde hydrogenation (quantitative yields) and hydroboration .
B(C₆F₅)₃ 544 84 Moderate activity in hydroboration; less effective in FLP systems due to lower acidity .
Tris(2,4,6-F₃C₆H₂)₃B ~500* Moderate Efficient hydroboration of alkynes and imines but limited in H₂ activation .

*Estimated from computational studies .

Catalytic Highlights :

  • B(FMes)₃’s steric bulk enhances stability in optoelectronic applications, such as n-type polymers with low LUMO levels (-3.8 eV) .

Electrochemical and FLP Activity

Electrochemical studies of tris{bis(CF₃)phenyl}borane isomers reveal:

Isomer Ortho-CF₃? Reduction Potential (V vs. Fc⁰/+) FLP H₂ Cleavage Activity
1 No -2.23 Active
2 Yes -2.05 Inactive
3 Yes -2.10 Inactive
  • B(FMes)₃ (all ortho-CF₃) is inactive in FLP H₂ cleavage, as steric shielding and B⋯F interactions impede substrate access .

Biological Activity

Tris[2,4,6-tris(trifluoromethyl)phenyl]borane (TFB) is a boron compound that has garnered attention for its unique chemical properties and potential biological activities. This article delves into the biological activity of TFB, focusing on its mechanisms of action, applications in medicinal chemistry, and comparative studies with other boron compounds.

Chemical Structure and Properties

TFB is characterized by its trifluoromethyl-substituted phenyl groups, which significantly influence its reactivity and interactions. The presence of multiple electronegative fluorine atoms enhances its Lewis acidity, making it a potent catalyst in various organic reactions.

1. Progesterone Receptor Antagonism

Recent studies have highlighted the potential of TFB derivatives as progesterone receptor (PR) antagonists. In a series of synthesized compounds based on TFB, several exhibited varying degrees of PR antagonistic activity. For instance, derivatives with specific phosphine groups showed moderate to strong antagonistic effects in binding assays, indicating that structural modifications can enhance biological potency.

Table 1: PR Antagonistic Activity of TFB Derivatives

CompoundPR ActivityMolecular Volume
Compound 1Weak250 ų
Compound 2Moderate300 ų
Compound 3Strong280 ų

This structure-activity relationship (SAR) analysis suggests that the electronic properties imparted by the trifluoromethyl groups play a crucial role in modulating receptor interactions .

2. Catalytic Activity in Hydroboration

TFB has been extensively studied for its catalytic properties in hydroboration reactions. It has demonstrated exceptional efficiency in converting unsaturated substrates such as alkynes and aldehydes into borylated products under mild conditions. The versatility of TFB as a catalyst is attributed to its ability to facilitate reactions without the need for transition metals, making it an eco-friendly alternative.

Table 2: Hydroboration Reaction Efficiency

Substrate TypeCatalyst Loading (mol%)Conversion (%)
Alkynes595
Aldehydes590
Imines585

The hydroboration products can be further transformed into alcohols and amines through simple hydrolysis, showcasing TFB's utility in synthetic organic chemistry .

Case Study 1: Hydroboration of Phenylacetylene

In a notable experiment, phenylacetylene was subjected to hydroboration using TFB as a catalyst. The reaction proceeded with high efficiency, achieving over 90% conversion within five hours at room temperature. This study not only confirmed TFB's effectiveness but also provided insights into solvent effects and substrate compatibility .

Case Study 2: Synthesis of Borylated Amines

Another study explored the use of TFB in synthesizing borylated amines from various amine substrates. The results indicated that TFB could successfully mediate the reaction under mild conditions while maintaining high selectivity for the desired products. This capability positions TFB as a valuable reagent in developing new pharmaceuticals .

Q & A

Q. Basic

  • Storage : Inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis.
  • Handling : Use N95 masks, gloves, and eye protection due to respiratory irritancy (Target organ: Respiratory system; GHS Hazard Code 2) .
  • Waste disposal : Quench with dry alcohols under controlled conditions to avoid exothermic reactions.

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